molecular formula C21H14Cl2N2O3S B2821137 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 339104-21-1

2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B2821137
CAS No.: 339104-21-1
M. Wt: 445.31
InChI Key: DHURWWPGSYVLLE-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a phenyl ring bearing a 4-chlorobenzyl sulfonyl (-SO₂-) group and at the 5-position with a 4-chlorophenyl moiety. Its molecular weight (C₂₁H₁₄Cl₂N₂O₃S) and polarity are influenced by the dual chlorophenyl groups and sulfonyl bridge, which may impact pharmacokinetics and bioactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c22-16-9-5-14(6-10-16)13-29(26,27)19-4-2-1-3-18(19)21-25-24-20(28-21)15-7-11-17(23)12-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHURWWPGSYVLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds. This suggests that the compound might interact with its targets through the sulfonamide moiety, leading to changes in the target’s function.

Result of Action

Similar compounds have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani. This suggests that this compound may also have similar effects at the molecular and cellular level.

Biological Activity

The compound 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole (CAS No. 339104-21-1) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C21H14Cl2N2O3S
  • Molar Mass : 445.32 g/mol
  • Boiling Point : Approximately 659.4 °C (predicted)
  • Density : 1.410 g/cm³ (predicted)
  • pKa : -6.28 (predicted) .

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. Studies indicate that derivatives of oxadiazoles exhibit activity against a range of pathogens:

  • Antibacterial Effects : Research has shown that oxadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against S. aureus .
  • Antifungal Activity : The compound also exhibits antifungal properties, with some derivatives being effective against common fungal pathogens .

Anticancer Activity

The potential anticancer effects of oxadiazole derivatives are notable. Several studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth:

  • A study highlighted that certain oxadiazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

Research indicates that compounds with the oxadiazole structure can also possess anti-inflammatory properties:

  • Some studies suggest that these compounds may modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .

Case Studies

  • Study on Antimicrobial Activity : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition in both active and dormant states .
  • Anticancer Evaluation : A recent study assessed various oxadiazole derivatives for their anticancer efficacy against human cancer cell lines. Compounds were tested for their ability to induce apoptosis, with some showing IC50 values in the low micromolar range .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies indicate that modifications to the oxadiazole ring can enhance activity against resistant strains of bacteria.

Anticancer Potential

Oxadiazoles are also noted for their anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies suggest that it may target specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

Recent studies have suggested that this compound possesses anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study conducted by researchers synthesized several oxadiazole derivatives, including the compound in focus. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a new antimicrobial agent .
  • Anticancer Mechanism Investigation
    • In a series of experiments on human cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Research
    • A recent publication highlighted the compound's ability to inhibit NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers . This positions it as a promising candidate for treating conditions like rheumatoid arthritis or other chronic inflammatory diseases.

Applications in Material Science

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. Its properties can be exploited in developing new materials with specific optical or electronic characteristics.

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
Material SciencePotential use in developing new materialsN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl group (-SO₂-) offers stronger electron-withdrawing effects and hydrogen-bonding capacity compared to sulfinyl (-SO-) in compound 7b. This may enhance antibacterial activity but reduce metabolic stability due to higher oxidation .

Electron-Withdrawing Substituents: Compounds with nitro (XIV) or sulfonyl groups (target, 5I-1) exhibit pronounced bioactivity. XIV’s nitro group confers stronger CNS effects (64.3% anti-inflammatory activity) than the target’s chlorophenyl groups, which are less electron-withdrawing .

Antibacterial Activity: The phenoxymethyl substituent in 5I-1 demonstrates higher flexibility and receptor binding than the target’s benzyl sulfonyl, explaining its exceptional EC₅₀ values .

Antibacterial and Pesticidal Potential
  • The target compound’s sulfonyl group aligns with trends in and , where sulfone derivatives (e.g., 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole) showed EC₅₀ values of 0.17–1.98 μg/mL against Xanthomonas pathogens. The 4-chlorophenyl groups may enhance lipophilicity, aiding membrane penetration .
  • Comparatively, 5I-1’s phenoxymethyl group outperforms benzyl or phenyl substituents due to sp³-hybridized methylene improving structural flexibility .
Central Nervous System (CNS) Activity
  • While the target compound lacks direct CNS data, structurally similar XIV and XV (with nitro groups) showed 59.5–64.3% anti-inflammatory activity, suggesting that electron-withdrawing groups at C2/C5 are critical. The target’s chlorophenyl groups may offer moderate activity but with fewer side effects due to lower redox activity .
Anticancer Activity
  • The target’s 4-chlorobenzyl sulfonyl group could similarly inhibit proliferation pathways .

Physicochemical Properties

Table 2: Molecular Weight and Substituent Effects

Compound Molecular Weight Key Substituent Effects
Target Compound 439.32 g/mol High polarity (SO₂, 2×Cl); moderate lipophilicity
XIV 372.75 g/mol Stronger electron-withdrawing (NO₂)
5I-1 298.29 g/mol Lower MW, flexible phenoxymethyl
7b 423.29 g/mol Sulfinyl reduces oxidation stability
  • The target’s higher molecular weight may limit bioavailability compared to 5I-1 or XIV.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and chlorophenyl groups) and ring connectivity .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects isotopic patterns for chlorine .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretch at ~1150–1300 cm⁻¹ for sulfonyl) .
    Methodological Note : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap .

How does this compound compare to other oxadiazoles in anti-inflammatory activity?

Advanced
In carrageenan-induced edema models, oxadiazoles with 4-chlorophenyl substitutions (e.g., 59.5% inhibition at 20 mg/kg) show activity comparable to indomethacin (64.3%) . Key factors:

  • Electron-Withdrawing Groups : Chlorine enhances receptor binding via hydrophobic interactions .
  • Sulfonyl Group : Stabilizes ligand-enzyme complexes (e.g., COX-2 inhibition) .
    Data Conflict : Some analogs exhibit lower ulcerogenicity (severity index: 0.58–0.83) compared to indomethacin (2.67), suggesting improved safety .

What mechanistic insights explain its anticancer potential?

Q. Advanced

  • Molecular Docking : Derivatives with 4-chlorophenyl groups show high affinity for cancer targets (e.g., topoisomerase II or tubulin) via π-π stacking and halogen bonding .
  • In Vitro Screening : Against SF-295 (CNS cancer) and MCF7 (breast cancer), analogs achieved >95% growth inhibition at 10⁻⁵ M .
    Experimental Design : Use MTT assays with IC₅₀ calculations and validate via flow cytometry (apoptosis/necrosis markers) .

How do structural modifications impact bioactivity?

Q. Advanced

  • Sulfonyl → Sulfinyl : Reduces steric hindrance, enhancing enzyme inhibition (e.g., biofilm inhibitors in P. aeruginosa) .
  • Chlorophenyl → Fluorophenyl : Increases metabolic stability but may reduce hydrophobic interactions .
    Case Study : Replacing 4-chlorophenyl with 3,4-dimethoxyphenyl improved analgesic activity (70.6% vs. acetylsalicylic acid’s 63.2%) .

How can contradictory data on biological activity be resolved?

Q. Advanced

  • Dose-Dependent Effects : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 10⁻⁶–10⁻³ M) .
  • Model Specificity : Anti-inflammatory activity may vary between carrageenan (acute) and CFA (chronic) models .
  • Purity Verification : HPLC purity >95% minimizes false positives from impurities .

What in silico tools predict this compound’s pharmacokinetics?

Q. Advanced

  • ADMET Prediction : Use SwissADME to assess logP (lipophilicity) and BBB permeability .
  • Docking Software (AutoDock Vina) : Simulate binding to CYP450 isoforms to predict metabolic stability .
    Validation : Cross-check with experimental Caco-2 permeability assays .

What industrial applications are feasible beyond biomedicine?

Q. Advanced

  • Material Science : Sulfonyl-oxadiazole polymers exhibit thermal stability (>300°C), suitable for coatings .
  • Catalysis : Act as ligands in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

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